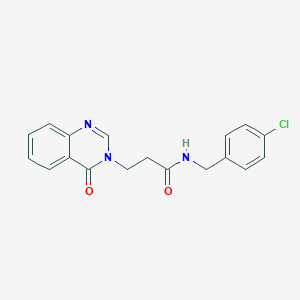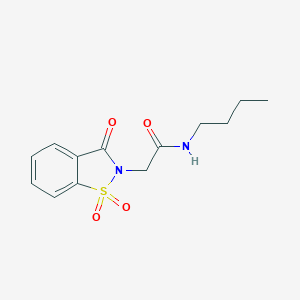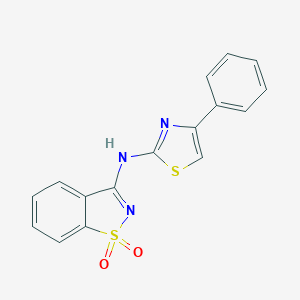
2-(2-Naphthylsulfonyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthylsulfonyl)ethanol, also known as NSE, is a chemical compound that has been widely used in scientific research due to its unique properties. NSE is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 2-(2-Naphthylsulfonyl)ethanol is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Naphthylsulfonyl)ethanol has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-Naphthylsulfonyl)ethanol has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(2-Naphthylsulfonyl)ethanol has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well tolerated in animals. However, 2-(2-Naphthylsulfonyl)ethanol has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 2-(2-Naphthylsulfonyl)ethanol also has a short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Orientations Futures
There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol. One direction is to develop new derivatives of 2-(2-Naphthylsulfonyl)ethanol with improved properties, such as increased solubility and longer half-life. Another direction is to study the pharmacokinetics of 2-(2-Naphthylsulfonyl)ethanol in humans to determine its potential as a drug candidate. 2-(2-Naphthylsulfonyl)ethanol can also be used to study the role of inflammation in various diseases, such as cancer and autoimmune diseases. Finally, 2-(2-Naphthylsulfonyl)ethanol can be used to study the mechanism of action of other anti-inflammatory drugs and to identify new targets for drug development.
Conclusion
In conclusion, 2-(2-Naphthylsulfonyl)ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory and anti-tumor effects and has been used to study various biological processes. The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid, which is then reacted with sodium hydroxide and ethylene oxide to form 2-(2-Naphthylsulfonyl)ethanol. 2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol, including the development of new derivatives and the study of its pharmacokinetics in humans.
Méthodes De Synthèse
The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid. This intermediate is then reacted with sodium hydroxide and ethylene oxide to form 2-(2-Naphthylsulfonyl)ethanol. The yield of 2-(2-Naphthylsulfonyl)ethanol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
2-(2-Naphthylsulfonyl)ethanol has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. 2-(2-Naphthylsulfonyl)ethanol has been used to study the role of inflammation in various diseases, such as arthritis and asthma. It has also been used to study the mechanism of action of anti-inflammatory drugs.
Propriétés
Nom du produit |
2-(2-Naphthylsulfonyl)ethanol |
|---|---|
Formule moléculaire |
C12H12O3S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
2-naphthalen-2-ylsulfonylethanol |
InChI |
InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |
Clé InChI |
OUTJZNAAPMWBPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)



![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)